molecular formula C24H22N2O2 B8754872 N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B8754872
M. Wt: 370.4 g/mol
InChI Key: DSZNGEKRTSTCNN-UHFFFAOYSA-N
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Description

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features an indole moiety, which is a common structure in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves several steps:

    Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Biphenyl Group: The biphenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine group of the indole derivative with a carboxylic acid or its derivative, such as an acid chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a biphenyl carboxamide group.

    N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group on the indole ring.

Uniqueness

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to the presence of both the methoxy-substituted indole moiety and the biphenyl carboxamide group. This combination of functional groups can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenylbenzamide

InChI

InChI=1S/C24H22N2O2/c1-28-21-11-12-23-22(15-21)20(16-26-23)13-14-25-24(27)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,15-16,26H,13-14H2,1H3,(H,25,27)

InChI Key

DSZNGEKRTSTCNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide was obtained following Method C starting from 2-(5-methoxy-1H-indol-3-yl)ethanamine (0.100 g, 0.515 mmol), biphenyl-4-carbonyl chloride (0.120 g; 0.541 mmol), and triethylamine (0.087 mL; 0.616 mmol) in dichloromethane (5 mL). Flash chromatography on silica gel (eluent with 10% ethyl acetate in dichloromethane) furnished 0.122 g (64%) of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide as a white solid.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Quantity
0.087 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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